Acetyllovastatin

Description

Properties

IUPAC Name |

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-acetyloxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O6/c1-6-16(3)26(29)32-23-12-15(2)11-19-8-7-17(4)22(25(19)23)10-9-20-13-21(30-18(5)27)14-24(28)31-20/h7-8,11,15-17,20-23,25H,6,9-10,12-14H2,1-5H3/t15-,16-,17-,20+,21+,22-,23-,25-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNSFDWALRRTFU-QQVNEASTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)OC(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)OC(=O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301099895 | |

| Record name | (1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-(Acetyloxy)tetrahydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydro-3,7-dimethyl-1-naphthalenyl (2S)-2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301099895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81189-92-6 | |

| Record name | (1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-(Acetyloxy)tetrahydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydro-3,7-dimethyl-1-naphthalenyl (2S)-2-methylbutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81189-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-(Acetyloxy)tetrahydro-6-oxo-2H-pyran-2-yl]ethyl]-1,2,3,7,8,8a-hexahydro-3,7-dimethyl-1-naphthalenyl (2S)-2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301099895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Acetyllovastatin chemical properties and stability

An In-depth Technical Guide to the Chemical Properties and Stability of Acetyllovastatin

Introduction

Acetyllovastatin is a derivative of lovastatin, a member of the statin class of drugs used to lower cholesterol. Lovastatin is a naturally occurring compound produced by fungi such as Aspergillus terreus. Chemically, lovastatin is a prodrug that, in its lactone form, is inactive. Following oral administration, it is hydrolyzed to its active β-hydroxy acid form, which acts as a competitive inhibitor of HMG-CoA reductase. This enzyme catalyzes a critical step in the biosynthesis of cholesterol.

This document provides a detailed overview of the chemical properties and stability profile of acetyllovastatin, intended for researchers, scientists, and professionals in drug development. Given that acetyllovastatin is a close analog and synthetic precursor or derivative of lovastatin, much of its chemical behavior can be inferred from the extensive studies conducted on the parent compound.

Chemical Properties

Acetyllovastatin is structurally similar to lovastatin, featuring the core polyketide structure and the critical lactone ring. The primary distinction is the presence of an acetyl group. The fundamental physicochemical properties are summarized below.

Structure and Identification

| Property | Data |

| IUPAC Name | (1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-acetoxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (2S)-2-methylbutanoate |

| Molecular Formula | C₂₆H₄₀O₆ |

| Molecular Weight | 448.6 g/mol |

| Parent Compound | Lovastatin (C₂₄H₃₆O₅) |

| CAS Number | 77517-33-4 |

Physicochemical Properties

Quantitative data for acetyllovastatin is not widely published. The properties of the parent compound, lovastatin, are provided for reference and are expected to be similar.

| Property | Lovastatin Data (as a proxy) |

| Physical State | White to off-white crystalline powder |

| Melting Point | ~174.5 °C |

| Solubility | Practically insoluble in water. Soluble in acetone, chloroform, and methanol. |

| pKa | The hydroxy acid form has a pKa of approximately 4.5-5.0. |

Stability Profile

The stability of acetyllovastatin is critical for its storage, formulation, and analytical characterization. Its stability profile is largely governed by the lactone ring, which is susceptible to hydrolysis.

Degradation Pathways

The primary degradation pathway for acetyllovastatin, like lovastatin, is the hydrolysis of the lactone ring to form the corresponding β-hydroxy acid. This reaction is reversible and highly dependent on pH and temperature.

-

Hydrolysis: The lactone ring opens under both acidic and basic conditions. The equilibrium between the lactone and hydroxy acid forms is pH-dependent. In acidic conditions, the equilibrium favors the lactone form, while in neutral to basic conditions, the hydroxy acid form predominates.

-

Oxidation: The polyketide structure contains sites susceptible to oxidation, which can lead to the formation of various degradation products.

-

Epimerization: Isomerization at chiral centers can occur under certain conditions, leading to diastereomers with potentially different biological activity.

The relationship between lovastatin, its acetylated form, and its active metabolite is crucial for understanding its function.

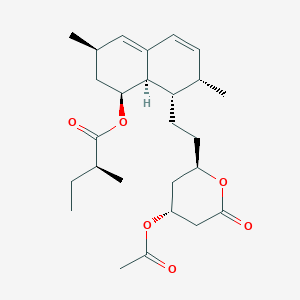

Caption: Chemical relationship between Lovastatin, Acetyllovastatin, and the active acid form.

Factors Affecting Stability

-

pH: Stability is highest in the pH range of 4-5. In alkaline conditions, the rate of hydrolysis increases significantly.

-

Temperature: Elevated temperatures accelerate the rate of hydrolysis and other degradation reactions.

-

Light: Photodegradation can occur, and protection from light is recommended during storage and handling.

-

Humidity: As a solid, the compound is sensitive to moisture, which can facilitate hydrolysis of the lactone ring.

HMG-CoA Reductase Inhibition Pathway

The therapeutic effect of statins is achieved through the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis. The active β-hydroxy acid form of the statin mimics the structure of the HMG-CoA substrate.

Caption: Inhibition of the HMG-CoA reductase pathway by the active form of Acetyllovastatin.

Experimental Protocols

Protocol: Forced Degradation Study of Acetyllovastatin

Objective: To assess the stability of acetyllovastatin under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to establish a stability-indicating analytical method.

Methodology: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is employed to separate the intact drug from its degradation products.

Materials:

-

Acetyllovastatin reference standard

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid or phosphoric acid (for pH adjustment)

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with UV detector

-

Photostability chamber

-

Temperature-controlled oven and water bath

Workflow Diagram:

Caption: Experimental workflow for a forced degradation study of Acetyllovastatin.

Procedure:

-

Preparation of Stock Solution: Accurately weigh and dissolve acetyllovastatin in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1M HCl. Keep at 60°C for 24 hours. Withdraw samples at specific time points, cool, and neutralize with an equivalent amount of 0.1M NaOH.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1M NaOH. Keep at room temperature for 8 hours. Withdraw samples, and neutralize with 0.1M HCl.

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

-

Thermal Degradation: Expose the solid drug powder to 80°C in an oven for 48 hours. Separately, reflux a solution of the drug at 80°C for 24 hours.

-

Photolytic Degradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

-

Sample Analysis (HPLC Method):

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water. For example:

-

0-20 min: 50% to 90% Acetonitrile

-

20-25 min: 90% Acetonitrile

-

25-30 min: Return to 50% Acetonitrile

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 238 nm.

-

Injection Volume: 20 µL.

-

-

Data Evaluation:

-

Analyze all stressed samples by HPLC.

-

Calculate the percentage degradation of acetyllovastatin.

-

Assess the purity of the acetyllovastatin peak in the presence of degradation products using a photodiode array (PDA) detector to confirm the method is "stability-indicating."

-

Identify and characterize major degradation products if necessary using techniques like LC-MS.

-

Conclusion

The chemical properties and stability of acetyllovastatin are fundamentally linked to its parent compound, lovastatin. Its stability is primarily challenged by hydrolysis of the lactone ring, a reaction sensitive to pH, temperature, and moisture. Forced degradation studies are essential to understand its degradation profile and to develop robust analytical methods for its quantification in pharmaceutical development. The provided protocols and diagrams serve as a technical foundation for researchers working with this compound.

The Discovery and Natural Sources of Lovastatin: A Technical Guide

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the discovery, natural sources, and production of lovastatin, a pioneering HMG-CoA reductase inhibitor. It details the historical context of its discovery, identifies its primary fungal producers, and presents quantitative data on production yields. Furthermore, this document outlines detailed experimental protocols for fermentation, extraction, and purification, and illustrates the core biosynthetic pathway and experimental workflows through diagrams. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Note on Terminology: The user query specified "Acetyllovastatin." However, the scientific literature extensively documents the discovery and natural production of Lovastatin (also known as mevinolin or monacolin K). Lovastatin is a polyketide, and its side chain is a methylbutyrate group, not an acetate group. This guide will focus on Lovastatin, which is the scientifically accurate and widely recognized compound.

Discovery and Historical Context

The journey to discover lovastatin was a pivotal moment in the fight against cardiovascular disease, driven by the need to control cholesterol biosynthesis. The primary target identified was 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol synthesis pathway.[1]

In the 1970s, Japanese microbiologist Akira Endo, while screening thousands of fungal species for antimicrobial agents, discovered a potent HMG-CoA reductase inhibitor from the fermentation broth of Penicillium citrinum.[1][2] This first-in-class molecule was named compactin (or mevastatin).[1] While highly effective, its development was hampered by concerns over toxicity observed in long-term animal studies at high doses.[1]

Inspired by Endo's findings, researchers at Merck, led by Alfred Alberts, initiated their own screening program.[3] In 1978, they successfully isolated a new, highly potent HMG-CoA reductase inhibitor from a fermentation broth of the fungus Aspergillus terreus .[1] This compound was initially named mevinolin and was later called lovastatin.[1][3] Concurrently, Akira Endo also isolated the same compound from Monascus ruber, naming it monacolin K.[3]

After extensive clinical trials demonstrated its significant efficacy in lowering LDL cholesterol with a favorable safety profile, lovastatin received FDA approval in 1987, becoming the first commercially available statin.[3][4] This landmark event opened the door for the development of a whole class of statin drugs that have revolutionized cardiovascular medicine.[2][3]

Natural Sources of Lovastatin

Lovastatin is a secondary metabolite produced by various filamentous fungi. While it can be found in some foods in low concentrations, microbial fermentation remains the only commercially viable source.

-

Aspergillus terreus : This soil-dwelling fungus is the most well-known and commercially utilized producer of lovastatin.[5][6] Numerous strains of A. terreus have been isolated and optimized for industrial-scale fermentation to achieve high yields.[5][7]

-

Monascus Species : Fungi of the genus Monascus, such as M. ruber and M. purpureus, are also known producers of lovastatin (monacolin K).[6] These fungi are traditionally used to create red yeast rice, a food product that naturally contains lovastatin.[4]

-

Pleurotus Species : Certain edible mushrooms, most notably the oyster mushroom (Pleurotus ostreatus), naturally contain lovastatin.[4] Concentrations can be significant on a dry weight basis, but are generally lower and more variable than those achieved through controlled fermentation of A. terreus.[4]

-

Other Fungi : Lovastatin production has been reported in other fungal species, including Penicillium, Trichoderma, and Cunninghamella blakesleeana, though they are not used for commercial production.[6][8]

Quantitative Production Data

The yield of lovastatin is highly dependent on the fungal strain, fermentation method (Submerged vs. Solid-State), and the optimization of various physical and nutritional parameters.

Lovastatin Production in Solid-State Fermentation (SSF)

Solid-state fermentation involves growing microorganisms on solid substrates with low moisture content. Agro-industrial wastes are commonly used, making it a cost-effective method.

| Fungal Strain | Substrate | Max Yield | Reference |

| Aspergillus terreus ATCC 74135 | Rice Straw | 260.85 mg/kg DM | [9] |

| Aspergillus terreus ATCC 20542 | Rice Straw | 175.85 mg/kg DM | [9] |

| Aspergillus terreus UV 1718 | Wheat Bran | 3723.4 µg/g DFM | [10] |

| Aspergillus terreus | Rice | 11.46 mg/g | [11] |

| Cunninghamella blakesleeana | Not Specified | 1.4 mg/g DWS | [8] |

| Monascus ruber | Soybean Powder/Glycerol | 4-6 mg/g | [12] |

DM: Dry Matter; DFM: Dry Fermented Matter; DWS: Dry Weight Substrate

Lovastatin Production in Submerged Fermentation (SmF)

Submerged fermentation involves growing microorganisms in a liquid nutrient broth, which is the standard for large-scale industrial production.

| Fungal Strain | Fermentation Type | Max Yield | Reference |

| Aspergillus terreus | Batch (Complex Medium) | 304 mg/L | [13] |

| Aspergillus terreus NRRL 265 | Batch | 471.91 mg/L (Broth) | [14] |

| Aspergillus terreus MTCC 1782 | Batch (Optimized) | 460.29 mg/L | [15] |

| Aspergillus terreus DRCC 122 | Repeated Fed-Batch | 2200 mg/L | [6] |

| Monascus purpureus MTCC 369 | Batch (Optimized) | 351 mg/L | [6] |

Experimental Protocols

The following sections provide detailed methodologies for the production, extraction, and analysis of lovastatin from fungal cultures.

Fungal Fermentation

4.1.1 Solid-State Fermentation (SSF) Protocol (Adapted from[9])

-

Substrate Preparation : Use a solid substrate such as rice straw or wheat bran. Mill the substrate to a particle size of 1.4 to 2.0 mm.

-

Medium Preparation : Transfer 20 g of the dry substrate into a 500 mL Erlenmeyer flask. Adjust the moisture content to 50-70% using a mineral solution or distilled water. The initial pH should be adjusted to 6.0.[9][10]

-

Sterilization : Seal the flasks with cotton plugs and autoclave.

-

Inoculation : After cooling, inoculate the substrate with a spore suspension (e.g., 1 x 10⁸ spores/mL) of A. terreus.[10] The inoculum size is typically 5-20% (v/w).[10][14]

-

Incubation : Incubate the flasks in a humidity-controlled chamber at 25-30°C for 8 to 12 days.[9][14] Mix the contents periodically to ensure aeration.

4.1.2 Submerged Fermentation (SmF) Protocol (Adapted from[14][15])

-

Inoculum Preparation : Prepare a vegetative inoculum by growing A. terreus in a suitable seed medium for 30-144 hours.[14][15]

-

Production Medium : Prepare the fermentation medium in a bioreactor or Erlenmeyer flasks. A typical medium may contain a carbon source (e.g., 2-9% glucose or lactose) and a nitrogen source (e.g., 2.5% corn steep liquor, ammonium sulfate).[13][14] Adjust the initial pH to 6.0.

-

Sterilization : Sterilize the medium by autoclaving.

-

Inoculation : Aseptically transfer the vegetative inoculum into the production medium at a concentration of 5% (v/v).[15]

-

Incubation : Incubate at 30°C with continuous agitation (e.g., 200 rpm) for 144-350 hours.[13][14] Maintain aeration and dissolved oxygen levels for optimal production.[6]

Extraction and Purification

-

Harvesting and Drying (SSF) : At the end of fermentation, dry the solid culture at 50-60°C for 48 hours and grind it into a fine powder.[9][10]

-

Solvent Extraction :

-

For SSF: Extract 0.5 g of the dried powder with 15 mL of methanol or ethyl acetate by shaking vigorously (e.g., 220 rpm for 60 minutes).[8][9]

-

For SmF: Acidify the fermentation broth to pH 3.0 with HCl. Extract the entire broth with an equal volume of an organic solvent like ethyl acetate or toluene.[15][16]

-

-

Filtration and Concentration : Separate the solvent phase containing lovastatin by filtration or centrifugation. Concentrate the extract under vacuum to obtain a crude residue.[16][17]

-

Lactonization : Lovastatin exists in both an active hydroxy acid form and an inactive lactone form. To quantify the total yield, convert the hydroxy acid form to the lactone form by adding 1% trifluoroacetic acid to the extract and incubating for 10-20 minutes.[8][18]

-

Purification (Column Chromatography) :

-

Pack a silica gel column (60-120 mesh).

-

Dissolve the concentrated crude extract in a minimal amount of solvent.

-

Load the sample onto the column and elute using a solvent gradient (e.g., dichloromethane:ethyl acetate or benzene:acetonitrile).[8][19]

-

Collect fractions and analyze for the presence of lovastatin using Thin-Layer Chromatography (TLC).

-

Pool the pure fractions and concentrate under vacuum to crystallize the purified lovastatin.[16]

-

Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) Method (Adapted from[8][20])

-

System : HPLC with a UV-Diode Array Detector.

-

Column : C8 or C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[8][20]

-

Mobile Phase : Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., ratio 65:35 v/v).[20]

-

Flow Rate : 1.0 - 1.5 mL/min.

-

Procedure :

-

Prepare a standard curve using a certified lovastatin reference standard dissolved in the mobile phase.

-

Dissolve the purified sample in the mobile phase.

-

Inject 20 µL of the sample and standard solutions.

-

Identify the lovastatin peak by comparing its retention time with the standard.

-

Quantify the concentration of lovastatin in the sample by interpolating its peak area against the standard curve.

-

Visualizations: Pathways and Workflows

Lovastatin Biosynthesis Pathway

The biosynthesis of lovastatin in Aspergillus terreus is a complex process involving a dedicated gene cluster (lov cluster). The pathway begins with acetyl-CoA and malonyl-CoA and proceeds through two separate polyketide synthase (PKS) pathways to form the two main parts of the molecule, which are then joined.

Caption: Simplified biosynthetic pathway of lovastatin in A. terreus.

Experimental Workflow for Lovastatin Production and Isolation

This diagram outlines the logical flow from the initial fungal culture to the final purified product, encompassing the key experimental stages.

References

- 1. Discovery and development of statins - Wikipedia [en.wikipedia.org]

- 2. From Fleming to Endo: The discovery of statins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A historical perspective on the discovery of statins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lovastatin - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Microbial Production and Biomedical Applications of Lovastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Bioprospecting lovastatin production from a novel producer Cunninghamella blakesleeana - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Lovastatin Production by Aspergillus terreus Using Agro-Biomass as Substrate in Solid State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Response surface methodology for optimization of production of lovastatin by solid state fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. media.neliti.com [media.neliti.com]

- 12. researchgate.net [researchgate.net]

- 13. Lovastatin Biosynthesis by Aspergillus terreus in a Chemically Defined Medium - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. jetir.org [jetir.org]

- 16. US7052886B2 - Process for the isolation of lovastatin - Google Patents [patents.google.com]

- 17. CN102993145A - Lovastatin extraction and purification method - Google Patents [patents.google.com]

- 18. ijcrt.org [ijcrt.org]

- 19. thaiscience.info [thaiscience.info]

- 20. Development and validation of a simple and fast HPLC method for determination of lovastatin, pravastatin and simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Acetyllovastatin Biosynthetic Gene Cluster

This technical guide provides a comprehensive overview of the acetyllovastatin biosynthetic gene cluster, primarily focusing on the well-studied lovastatin gene cluster from Aspergillus terreus as a model. It is intended for researchers, scientists, and drug development professionals working on natural product biosynthesis, fungal genetics, and statin production.

Introduction to Lovastatin and Acetyllovastatin

Lovastatin, a potent inhibitor of HMG-CoA reductase, is a widely prescribed drug for lowering cholesterol. It is a fungal polyketide, with its acetylated form being acetyllovastatin. The biosynthesis of these compounds is orchestrated by a cluster of genes that encode the necessary enzymes and regulatory proteins. Understanding this gene cluster is paramount for strain improvement and the potential production of novel statin derivatives.

The Lovastatin Biosynthetic Gene Cluster in Aspergillus terreus

The lovastatin biosynthetic gene cluster in A. terreus is a well-defined locus containing several key genes responsible for the synthesis of the polyketide backbone, its subsequent modifications, and the regulation of the pathway.

Core Biosynthetic Genes

The core of the lovastatin pathway involves a series of enzymatic reactions to construct the complex chemical structure. The primary genes and their functions are summarized below.

| Gene | Encoded Protein | Function |

| lovB | Lovastatin nonaketide synthase (LNKS) | A multifunctional polyketide synthase (PKS) that iteratively condenses one acetyl-CoA and eight malonyl-CoA units to form the nonaketide backbone, dihydromonacolin L. |

| lovC | Enoyl reductase | A putative enoyl reductase that acts on an intermediate during the polyketide chain assembly by LovB. |

| lovD | Dihydromonacolin L hydroxylase | A cytochrome P450 monooxygenase that hydroxylates dihydromonacolin L to produce monacolin J. |

| lovA | Acyltransferase | Transfers the 2-methylbutyryl side chain from LovF to the C8 hydroxyl group of monacolin J, forming lovastatin. |

| lovF | Diketide synthase | Synthesizes the α-S-methylbutyryl side chain from acetyl-CoA and two malonyl-CoA units. |

Regulatory and Other Associated Genes

The expression of the biosynthetic genes is tightly controlled by specific transcription factors within and outside the cluster.

| Gene | Encoded Protein | Function |

| lovE | Pathway-specific transcription factor | A zinc-finger transcription factor that positively regulates the expression of the other genes within the lovastatin cluster. |

| lovG | Putative hydrolase | May be involved in the export of lovastatin or its intermediates. |

| lovH | Putative oxidoreductase | Not part of the main cluster but is required for lovastatin biosynthesis. |

The Acetyllovastatin Biosynthetic Pathway

The biosynthesis of acetyllovastatin is a multi-step process, beginning with primary metabolites and culminating in the final acetylated product.

Caption: Biosynthetic pathway of acetyllovastatin from precursor metabolites.

The process initiates with the synthesis of the polyketide backbone, dihydromonacolin L, by the iterative action of the polyketide synthase LovB and the enoyl reductase LovC. Subsequently, LovD hydroxylates dihydromonacolin L to form monacolin J. In a parallel step, LovF synthesizes the α-S-methylbutyryl side chain. This side chain is then transferred by LovA to monacolin J to yield lovastatin. Finally, an O-acetyltransferase catalyzes the acetylation of lovastatin to produce acetyllovastatin.

Regulation of the Lovastatin Gene Cluster

The expression of the lovastatin biosynthetic genes is a tightly regulated process involving both a pathway-specific regulator and global secondary metabolism regulators.

Caption: Regulatory network of the lovastatin gene cluster in A. terreus.

The pathway-specific transcription factor, LovE, is essential for the coordinated expression of the biosynthetic genes. The expression of lovE itself is under the control of global regulators of secondary metabolism in fungi, such as LaeA and MreA. These global regulators act as master switches, integrating environmental and developmental cues to control the production of secondary metabolites, including lovastatin.

Quantitative Data on Lovastatin Production

Efforts to improve lovastatin production often involve genetic engineering of the biosynthetic pathway and regulatory networks. The following table summarizes production data from various studies.

| Strain | Genetic Modification | Titer (mg/L) | Fold Increase | Reference |

| A. terreus Wild Type | - | 150 | - | |

| A. terreus ΔlovG | Deletion of lovG | 250 | 1.67 | |

| A. terreus ΔlovH | Deletion of lovH | 50 | 0.33 | |

| A. terreus with lovE overexpression | Overexpression of lovE | ~450 | ~3.0 | |

| A. terreus with mreA overexpression | Overexpression of mreA | ~600 | ~4.0 | |

| A. terreus with laeA overexpression | Overexpression of laeA | ~750 | ~5.0 |

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of the acetyllovastatin biosynthetic gene cluster.

Gene Knockout in A. terreus using CRISPR/Cas9

This protocol outlines a general workflow for targeted gene deletion in A. terreus.

Caption: Workflow for CRISPR/Cas9-mediated gene knockout in A. terreus.

-

sgRNA Design: Single guide RNAs (sgRNAs) are designed to target a specific region of the gene of interest.

-

Plasmid Construction: The designed sgRNA sequence is cloned into a vector containing the Cas9 nuclease gene under a suitable promoter for expression in A. terreus. A selection marker is also included.

-

Protoplast Preparation: Mycelia from a fresh culture of A. terreus are treated with cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.

-

Transformation: The CRISPR/Cas9 plasmid is introduced into the protoplasts, typically using polyethylene glycol (PEG)-mediated transformation.

-

Selection and Regeneration: Transformed protoplasts are plated on a regeneration medium containing a selective agent to inhibit the growth of non-transformed cells.

-

Screening and Verification: Genomic DNA is extracted from the resulting colonies. PCR with primers flanking the target region is performed to screen for the desired deletion. The deletion is confirmed by Sanger sequencing of the PCR product.

Extraction and Quantification of Lovastatin by HPLC

This protocol describes the extraction and analysis of lovastatin from fungal cultures.

-

Sample Preparation:

-

Fungal mycelia are harvested from liquid culture by filtration.

-

The mycelia are dried and then ground to a fine powder.

-

A known mass of the powdered mycelia is extracted with a suitable organic solvent, such as methanol or acetonitrile, often with sonication or vigorous shaking.

-

The extract is centrifuged, and the supernatant is collected.

-

-

HPLC Analysis:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: An isocratic or gradient mobile phase of acetonitrile and water (often with a small amount of an acid like trifluoroacetic acid) is common.

-

Detection: Lovastatin is detected by UV absorbance, typically at 238 nm.

-

Quantification: The concentration of lovastatin in the sample is determined by comparing the peak area to a standard curve generated from known concentrations of a lovastatin standard.

-

Conclusion

The acetyllovastatin biosynthetic gene cluster is a complex and highly regulated system. A thorough understanding of the genes, their functions, and the regulatory networks that control their expression is essential for the rational design of strategies to improve the production of lovastatin and its derivatives. The methodologies and data presented in this guide provide a foundation for further research and development in this field.

In Vitro Biological Activity of Lovastatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the in vitro biological activities of Lovastatin, a well-established inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. Due to the limited publicly available data on the specific in vitro biological activities of Acetyllovastatin, this guide focuses on its parent compound, Lovastatin. A dedicated section summarizing the known information on Acetyllovastatin is included. This guide details Lovastatin's inhibitory effects on HMG-CoA reductase, its anti-cancer properties including induction of apoptosis and inhibition of cell proliferation, and its anti-inflammatory activities. Detailed experimental protocols for key assays and visualizations of critical signaling pathways are provided to support further research and drug development efforts.

Introduction to Lovastatin and Acetyllovastatin

Lovastatin is a fungal metabolite that competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol biosynthesis.[1][2][3] This inhibition forms the basis of its clinical use as a cholesterol-lowering agent. Beyond its effects on cholesterol synthesis, Lovastatin exhibits a range of other biological activities in vitro, including anti-cancer and anti-inflammatory properties.[4][5]

HMG-CoA Reductase Inhibition

The primary mechanism of action of Lovastatin is the competitive inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial precursor for the synthesis of cholesterol and various non-sterol isoprenoids.

Quantitative Data: HMG-CoA Reductase Inhibition

| Compound | Parameter | Value | Assay Conditions |

| Lovastatin | IC50 | 3.4 nM | Cell-free assay[6] |

| Lovastatin | IC50 | 0.013 µM | HES 9 cell line[6] |

| Lovastatin | IC50 | 0.05 µM | Inhibition of [14C]acetate incorporation into cholesterol in HEP G2 cells[6] |

| Lovastatin | IC50 | 0.00005 µM | Inhibition of cellular HMG-CoA reductase in HEP G2 cells[6] |

Anti-Cancer Activity

Lovastatin has demonstrated significant anti-cancer effects in a variety of cancer cell lines in vitro.[4] These effects are primarily attributed to the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation and metastasis.[7][8]

Inhibition of Cancer Cell Viability

Lovastatin reduces the viability of numerous cancer cell lines in a dose-dependent manner.

Quantitative Data: Inhibition of Cancer Cell Viability

| Cell Line | Cancer Type | Parameter | Value | Incubation Time |

| MDAMB468 | Breast Cancer | IC50 (lactone) | 9 µg/mL | 48 h[9] |

| MDAMB468 | Breast Cancer | IC50 (acid) | 8 µg/mL | 48 h[9] |

| MDAMB231 | Breast Cancer | IC50 (lactone) | 7 µg/mL | 48 h[9] |

| MDAMB231 | Breast Cancer | IC50 (acid) | 5 µg/mL | 48 h[9] |

| A549 | Lung Cancer | IC50 (lactone) | 76.7 µM | 48 h[10][11] |

| H358 | Lung Cancer | IC50 (lactone) | 45.2 µM | 48 h[10][11] |

| Ewing Sarcoma Cell Lines | Bone Cancer | IC50 | Micromolar range | Not Specified[12] |

| Malignant Mesothelioma Cells | Mesothelioma | - | Appreciable apoptosis at 10 µM | 72 h[13] |

Induction of Apoptosis

A key anti-cancer mechanism of Lovastatin is the induction of apoptosis in tumor cells. This is often mediated through the modulation of pro-apoptotic and anti-apoptotic proteins and the activation of caspase cascades.[8]

Anti-Inflammatory Activity

Lovastatin has been shown to exert anti-inflammatory effects in vitro, although some studies report pro-inflammatory potentiation under specific conditions.[14][15] Its anti-inflammatory actions are often attributed to the inhibition of pro-inflammatory mediators.

Quantitative Data: Anti-Inflammatory Effects

| Cell Type | Inflammatory Stimulus | Measured Effect | Lovastatin Concentration | % Inhibition |

| Human Neutrophils | - | Myeloperoxidase release | 0.01 µg/mL | 23%[14][16] |

| Human Neutrophils | - | Myeloperoxidase release | 0.1 µg/mL | 79%[14][16] |

| Human Neutrophils | - | Myeloperoxidase release | 1 µg/mL | 86%[14][16] |

Experimental Protocols

HMG-CoA Reductase Activity Assay

This assay measures the enzymatic activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[17][18]

Materials:

-

HMG-CoA Reductase enzyme

-

HMG-CoA substrate solution

-

NADPH solution

-

Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing KCl, EDTA, and DTT)

-

Test inhibitor (Lovastatin)

-

96-well UV-transparent plate or quartz cuvettes

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH, and HMG-CoA substrate.

-

Add the test inhibitor (Lovastatin at various concentrations) or vehicle control to appropriate wells/cuvettes.

-

Initiate the reaction by adding the HMG-CoA Reductase enzyme.

-

Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C, taking readings every 15-20 seconds for 5-10 minutes.[17]

-

The rate of NADPH consumption is determined by the decrease in absorbance over time.

-

Calculate the percentage of inhibition relative to the vehicle control.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5][7][19]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well tissue culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of Lovastatin or vehicle control and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the absorbance of the vehicle-treated control cells.

TUNEL Apoptosis Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[20][21][22][23][24][25][26]

Materials:

-

Cells cultured on coverslips or in chamber slides

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

TdT reaction buffer

-

TdT enzyme

-

Labeled dUTP (e.g., Br-dUTP, FITC-dUTP)

-

Antibody against the label (if using indirect detection)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Fix and permeabilize the cells.

-

Incubate the cells with the TdT reaction mixture containing TdT enzyme and labeled dUTP to allow the labeling of 3'-OH ends of fragmented DNA.

-

If using an indirect method, incubate with a fluorescently labeled antibody that recognizes the incorporated nucleotide.

-

Counterstain the nuclei with a DNA dye such as DAPI or propidium iodide.

-

Visualize and quantify the apoptotic cells using fluorescence microscopy or flow cytometry.

Signaling Pathways and Visualizations

Lovastatin's diverse biological activities are a consequence of its modulation of multiple intracellular signaling pathways, primarily stemming from the inhibition of the mevalonate pathway.

Mevalonate Pathway Inhibition

The primary effect of Lovastatin is the blockade of the mevalonate pathway. This not only reduces cholesterol synthesis but also depletes essential non-sterol isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are crucial for the post-translational modification (prenylation) of small GTP-binding proteins such as Ras and Rho, which are key regulators of cell growth, differentiation, and survival.[1][2][3][27][28]

Figure 1. Inhibition of the Mevalonate Pathway by Lovastatin.

Induction of Apoptosis Signaling

Lovastatin-induced apoptosis involves multiple signaling cascades. By inhibiting the prenylation of Ras and Rho, Lovastatin can disrupt downstream pro-survival pathways like the PI3K/Akt and MAPK pathways. This can lead to the activation of pro-apoptotic proteins (e.g., Bax) and the inhibition of anti-apoptotic proteins (e.g., Bcl-2), ultimately resulting in the activation of caspases and the execution of apoptosis.[29]

Figure 2. Simplified Apoptosis Signaling Pathway Induced by Lovastatin.

Anti-Inflammatory Signaling

Lovastatin's anti-inflammatory effects are partly mediated by the inhibition of the NF-κB signaling pathway. By preventing the prenylation of small GTPases, Lovastatin can interfere with signaling cascades that lead to the activation of IKK (IκB kinase), which in turn phosphorylates and promotes the degradation of IκBα. This prevents the translocation of the pro-inflammatory transcription factor NF-κB to the nucleus, thereby reducing the expression of inflammatory genes.[30]

Figure 3. Lovastatin's Modulation of the NF-κB Anti-Inflammatory Pathway.

Conclusion

Lovastatin exhibits a wide range of potent biological activities in vitro, extending beyond its well-established role as an HMG-CoA reductase inhibitor. Its demonstrated anti-cancer and anti-inflammatory properties in various cell-based assays highlight its potential for further investigation in drug development for indications beyond hypercholesterolemia. The provided experimental protocols and signaling pathway diagrams offer a foundational resource for researchers in this field. Further studies are warranted to fully elucidate the in vitro biological profile of Acetyllovastatin and to understand its potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. MTT (Assay protocol [protocols.io]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. MTT细胞活力检测试剂盒使用方案-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 8. Lovastatin-induced apoptosis in human melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of lovastatin on breast cancer cells: a proteo-metabonomic study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oncotarget.com [oncotarget.com]

- 11. Lovastatin lactone elicits human lung cancer cell apoptosis via a COX-2/PPARγ-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. atsjournals.org [atsjournals.org]

- 14. scielo.br [scielo.br]

- 15. Lovastatin Dose-Dependently Potentiates the Pro-inflammatory Activity of Lipopolysaccharide Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vivo and in vitro anti-inflammatory and anti-nociceptive activities of lovastatin in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. 3.2.4. HMG-CoA Reductase Enzyme Assay [bio-protocol.org]

- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 20. sciencellonline.com [sciencellonline.com]

- 21. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 22. Lovastatin induces fibroblast apoptosis in vitro and in vivo. A possible therapy for fibroproliferative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 24. atsjournals.org [atsjournals.org]

- 25. biotna.net [biotna.net]

- 26. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Molecular and Immunomodulatory Mechanisms of Statins in Inflammation and Cancer Therapeutics with Emphasis on the NF-κB, NLRP3 Inflammasome, and Cytokine Regulatory Axes [mdpi.com]

- 29. researchgate.net [researchgate.net]

- 30. Anti-inflammatory effect of lovastatin is mediated via the modulation of NF-κB and inhibition of HDAC1 and the PI3K/Akt/mTOR pathway in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Acetyllovastatin Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

An In-depth Analysis of the Structural Determinants for HMG-CoA Reductase Inhibition

Core Principles of Lovastatin SAR

Lovastatin is a prodrug that is hydrolyzed in vivo to its active β-hydroxy acid form.[1] This open-ring form mimics the endogenous substrate of HMG-CoA reductase, HMG-CoA, and acts as a potent competitive inhibitor.[2][3] The structure of lovastatin, and by extension acetyllovastatin, can be dissected into three key regions, each contributing to its overall activity: the β-hydroxy acid (or lactone) moiety, the hexahydronaphthalene ring system, and the C8-ester side chain.

Table 1: Qualitative Structure-Activity Relationship of Lovastatin Analogs

| Molecular Region | Structural Feature | Impact on HMG-CoA Reductase Inhibition | Citation |

| Pharmacophore | β-hydroxy acid (open lactone) | Essential for binding to the active site of HMG-CoA reductase.[1] | [1] |

| Lactone (closed ring) | Inactive prodrug form; requires in vivo hydrolysis to the active form.[4] | [4] | |

| Binding Moiety | Hexahydronaphthalene ring | Provides the necessary hydrophobic interactions for anchoring the inhibitor within the enzyme's active site.[1] | [1] |

| Methyl group at C6-alpha | Enhances inhibitory activity compared to mevastatin.[5] | [5] | |

| Side Chain | C8-ester group | Influences the potency and pharmacokinetic properties of the molecule.[6] | [6] |

| Stereochemistry of the ester | Generally considered not critical for inhibitory binding.[2] | [2] | |

| Ether vs. Ester linkage | Ether analogs are generally weaker inhibitors than the corresponding ester analogs.[6] | [6] |

The Cholesterol Biosynthesis Pathway and HMG-CoA Reductase Inhibition

Lovastatin exerts its cholesterol-lowering effect by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis.[3] The inhibition of this enzyme leads to a reduction in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the surface of hepatocytes, leading to increased clearance of LDL cholesterol from the circulation.

Caption: Inhibition of the cholesterol biosynthesis pathway by acetyllovastatin.

Experimental Protocols

Synthesis of Acetyllovastatin

A general method for the synthesis of lovastatin analogs with modified side chains involves the acylation of monacolin J, the polyketide core of lovastatin. The synthesis of acetyllovastatin would follow a similar procedure, using an activated acetylating agent.

Protocol: Synthesis of Acetyllovastatin from Monacolin J

-

Protection of Hydroxyl Groups: Protect the hydroxyl groups on the lactone moiety of monacolin J using a suitable protecting group (e.g., tert-butyldimethylsilyl ether) to ensure selective acylation at the C8 position.

-

Acylation: React the protected monacolin J with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an aprotic solvent (e.g., dichloromethane) at room temperature.

-

Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Deprotection: Remove the protecting groups from the hydroxyl functions using an appropriate deprotection agent (e.g., tetrabutylammonium fluoride for silyl ethers).

-

Purification: Purify the crude acetyllovastatin by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product.

-

Characterization: Confirm the structure and purity of the synthesized acetyllovastatin using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

HMG-CoA Reductase Inhibition Assay

The inhibitory activity of acetyllovastatin and its analogs against HMG-CoA reductase is typically determined using a spectrophotometric assay that measures the decrease in NADPH absorbance at 340 nm.

Protocol: In Vitro HMG-CoA Reductase Inhibition Assay

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (e.g., acetyllovastatin) in a suitable solvent (e.g., DMSO).

-

Prepare a reaction buffer containing potassium phosphate, EDTA, and DTT.

-

Prepare solutions of HMG-CoA and NADPH in the reaction buffer.

-

Prepare a solution of purified HMG-CoA reductase enzyme.

-

-

Assay Procedure:

-

In a 96-well microplate, add the reaction buffer to each well.

-

Add varying concentrations of the test compound to the test wells. Add solvent vehicle to the control wells.

-

Add the HMG-CoA solution to all wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the NADPH solution to all wells.

-

Immediately start monitoring the decrease in absorbance at 340 nm at 37°C for 10-20 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction (V) for each concentration of the inhibitor.

-

Determine the percent inhibition for each concentration using the formula: % Inhibition = [(Vcontrol - Vinhibitor) / Vcontrol] x 100.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

Experimental and Logical Workflow for SAR Studies

The process of conducting SAR studies for novel HMG-CoA reductase inhibitors like acetyllovastatin follows a logical progression from design and synthesis to biological evaluation and data analysis.

Caption: A generalized workflow for structure-activity relationship studies.

Conclusion

The structure-activity relationship of acetyllovastatin is fundamentally linked to the well-established SAR of the broader statin class. The key to its inhibitory activity lies in the β-hydroxy acid moiety, which effectively mimics the transition state of the HMG-CoA reductase catalyzed reaction. The hexahydronaphthalene core ensures proper orientation and binding within the enzyme's active site, while the C8-ester side chain, in this case, an acetyl group, modulates the compound's potency and physicochemical properties. While a detailed quantitative comparison of a series of acetyllovastatin analogs is not currently available, the principles outlined in this guide provide a strong foundation for the rational design of novel and more effective HMG-CoA reductase inhibitors. Future research focusing on the systematic modification of the acetyllovastatin scaffold and the generation of quantitative SAR data will be invaluable for advancing the development of next-generation statins.

References

- 1. youtube.com [youtube.com]

- 2. Microbial Production and Biomedical Applications of Lovastatin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. immune-system-research.com [immune-system-research.com]

- 4. karger.com [karger.com]

- 5. Lovastatin | C24H36O5 | CID 53232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Hydroxy-3-methylglutaryl-coenzyme A reductase inhibitors. 8. Side chain ether analogues of lovastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of Acetyllovastatin: A Technical Guide to Core Targets and Mechanisms

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Acetyllovastatin is a derivative of Lovastatin. Due to a scarcity of publicly available data specifically for Acetyllovastatin, this document leverages the extensive research conducted on its parent compound, Lovastatin, as a proxy to delineate its potential therapeutic targets and mechanisms of action. All quantitative data and experimental findings presented herein pertain to Lovastatin unless otherwise specified.

Introduction

Acetyllovastatin, a member of the statin family of drugs, holds significant promise beyond its established role in cholesterol management. As a potent inhibitor of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, Acetyllovastatin's mechanism of action extends deep into cellular signaling pathways critical for cancer cell proliferation, survival, and metastasis.[1][2] This technical guide provides a comprehensive overview of the core therapeutic targets of Acetyllovastatin, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to support further research and drug development efforts.

Primary Therapeutic Target: HMG-CoA Reductase

The principal molecular target of Acetyllovastatin is HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway.[1][3] This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial precursor for the synthesis of cholesterol and numerous non-steroidal isoprenoids.[4] By competitively inhibiting HMG-CoA reductase, Acetyllovastatin effectively depletes the cellular pool of mevalonate and its downstream products.[5]

Quantitative Data: Inhibition of HMG-CoA Reductase and Cellular Proliferation

The inhibitory potency of Lovastatin against HMG-CoA reductase and its anti-proliferative effects on various cancer cell lines have been quantified in numerous studies.

| Parameter | Value | Cell Line/System | Reference |

| HMG-CoA Reductase Inhibition | |||

| IC50 | 3.4 nM | Cell-free assay | [6] |

| IC50 | 2.3 nM | Rat liver cells | [7] |

| IC50 | 5 nM | HepG2 (Human liver carcinoma) | [7] |

| Inhibition of Ras Farnesylation | |||

| IC50 | 2.6 µM | - | [8] |

| Inhibition of Cell Proliferation | |||

| IC50 | 160 µg/mL | HeLa (Human cervical cancer) | [7] |

| IC50 | 1.2 µM | M14 (Melanoma) | [4] |

| IC50 | 1.7 µM | HT144 (Melanoma) | [4] |

| IC50 | 0.9 µM | DLRP (Lung cancer) | [4] |

| IC50 | 1.3 µM | H1299 (Lung cancer) | [4] |

Downstream Therapeutic Targets and Signaling Pathways

The inhibition of HMG-CoA reductase by Acetyllovastatin initiates a cascade of effects on several critical signaling pathways, presenting multiple avenues for therapeutic intervention, particularly in oncology.

The Mevalonate Pathway and Protein Prenylation

A key consequence of HMG-CoA reductase inhibition is the suppression of the mevalonate pathway, which is vital for the synthesis of isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[9][10] These molecules are essential for the post-translational modification of small GTP-binding proteins, including members of the Ras and Rho families.[11][12] This process, known as prenylation, anchors these proteins to the cell membrane, a prerequisite for their activation and downstream signaling.[11]

Figure 1. Inhibition of the Mevalonate Pathway by Acetyllovastatin.

The Ras/ERK Signaling Pathway

The Ras family of small GTPases are critical oncogenes that, when activated, trigger downstream signaling cascades, most notably the Raf-MEK-ERK (MAPK) pathway, which promotes cell proliferation, differentiation, and survival.[5] By inhibiting Ras farnesylation, Acetyllovastatin prevents its localization to the plasma membrane and subsequent activation, thereby attenuating ERK signaling.[5][13] This disruption of Ras signaling is a key mechanism behind the anti-cancer effects of statins.[14]

Figure 2. Acetyllovastatin-mediated disruption of Ras/ERK signaling.

Proteasome Inhibition and Cell Cycle Arrest

Independent of its effects on HMG-CoA reductase, the pro-drug, beta-lactone ring form of Lovastatin has been shown to inhibit the proteasome.[15][16] This inhibition leads to the accumulation of cyclin-dependent kinase inhibitors (CKIs) such as p21 and p27.[15][16] These proteins play a crucial role in regulating the cell cycle, and their stabilization results in G1 cell cycle arrest, thereby halting cell proliferation.[15][16][17]

Figure 3. Proteasome inhibition leading to G1 cell cycle arrest.

Experimental Protocols

HMG-CoA Reductase Activity Assay

This protocol outlines a general method for determining the inhibitory activity of a compound against HMG-CoA reductase.

Objective: To quantify the IC50 value of Acetyllovastatin for HMG-CoA reductase.

Materials:

-

Purified HMG-CoA reductase

-

HMG-CoA substrate

-

NADPH

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT)

-

Acetyllovastatin (or Lovastatin) at various concentrations

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH, and HMG-CoA reductase.

-

Add varying concentrations of Acetyllovastatin to the reaction mixture and incubate for a specified time (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the HMG-CoA substrate.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Calculate the rate of reaction for each concentration of Acetyllovastatin.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol provides a method for assessing the cytotoxic effects of Acetyllovastatin on cancer cell lines.

Objective: To determine the IC50 of Acetyllovastatin for cell viability in a specific cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Acetyllovastatin stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Acetyllovastatin for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and plot against the drug concentration to determine the IC50 value.

Western Blot Analysis for Ras and Phospho-ERK

This protocol describes the detection of changes in protein levels and activation status in response to Acetyllovastatin treatment.

Objective: To assess the effect of Acetyllovastatin on the expression of total Ras and the phosphorylation of ERK.

Materials:

-

Cancer cell line

-

Acetyllovastatin

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Ras, anti-phospho-ERK, anti-total-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with Acetyllovastatin for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Quantification of Farnesyl Pyrophosphate (FPP)

This protocol outlines a method for measuring the intracellular levels of FPP.[9][10][18][19][20]

Objective: To quantify the reduction in FPP levels in cells treated with Acetyllovastatin.

Materials:

-

Cell culture treated with Acetyllovastatin

-

Extraction solvent (e.g., a mixture of butanol, ammonium hydroxide, and ethanol)[19]

-

Internal standard (e.g., ¹³C₅-FPP)[18]

-

High-Performance Liquid Chromatography (HPLC) system coupled with a mass spectrometer (LC-MS/MS) or a fluorescence detector[18][19]

Procedure:

-

Harvest cells after treatment with Acetyllovastatin.

-

Perform a liquid-liquid or solid-phase extraction to isolate the isoprenoid pyrophosphates.[10][18]

-

Analyze the extracted samples using LC-MS/MS or HPLC with fluorescence detection (after derivatization).[18][19]

-

Quantify the FPP levels by comparing the peak area to a standard curve and normalizing to the internal standard.

Figure 4. A general experimental workflow for evaluating Acetyllovastatin.

In Vivo Antitumor Activity

Studies using animal models have demonstrated the in vivo efficacy of Lovastatin in inhibiting tumor growth and metastasis. For instance, in a mouse model of metastatic mammary cancer, Lovastatin treatment significantly reduced tumor volumes in a dose-dependent manner and inhibited lung metastasis.[21] In other models, Lovastatin has been shown to potentiate the antitumor activity of chemotherapeutic agents like doxorubicin.[22][23] These findings underscore the potential of Acetyllovastatin as a component of combination cancer therapy.

| Animal Model | Treatment Regimen | Outcome | Reference |

| Mouse mammary carcinoma | 25 and 50 mg/kg, 3 times a week for 6 weeks | Dose-dependent reduction in tumor volume; inhibition of lung metastasis at the high dose | [21] |

| Murine tumor models (Colon-26, v-Ha-ras-transformed NIH-3T3, Lewis lung carcinoma) | Lovastatin (15 mg/kg for 10 days) + Doxorubicin (3 x 2.5 mg/kg) | Significantly increased sensitivity to combined treatment compared to single agents | [22] |

| HCC1954 xenograft mouse model | Combination of Lovastatin and Lapatinib | Synergistic effect in decreasing the size and weight of xenograft tumors | [24] |

Conclusion

Acetyllovastatin, through its potent inhibition of HMG-CoA reductase, presents a multifaceted approach to cancer therapy. By disrupting the mevalonate pathway, it effectively targets key cellular processes such as protein prenylation and downstream signaling through the Ras/ERK pathway. Furthermore, its potential to inhibit the proteasome and induce cell cycle arrest provides an additional, independent mechanism of antitumor activity. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of Acetyllovastatin in oncology and other disease areas. Future research should focus on delineating the specific pharmacological profile of Acetyllovastatin to build upon the extensive knowledge base of its parent compound, Lovastatin.

References

- 1. The pharmacology of statins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An overview on the biological activity and anti-cancer mechanism of lovastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lovastatin | C24H36O5 | CID 53232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The 3-hydroxy-3-methylglutaryl-coenzyme A reductase inhibitors, simvastatin, lovastatin and mevastatin inhibit proliferation and invasion of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lovastatin inhibits oxidized low-density lipoprotein-induced plasminogen activator inhibitor and transforming growth factor-beta1 expression via a decrease in Ras/extracellular signal-regulated kinase activity in mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. apexbt.com [apexbt.com]

- 8. Therapeutic Levels of the Hydroxmethylglutaryl-Coenzyme A Reductase Inhibitor Lovastatin Activate Ras Signaling via Phospholipase D2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure.psu.edu [pure.psu.edu]

- 10. Quantitative determination of farnesyl and geranylgeranyl diphosphate levels in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lovastatin corrects excess protein synthesis and prevents epileptogenesis in a mouse model of fragile X syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mcpharmacol.com [mcpharmacol.com]

- 13. Lovastatin induces apoptosis of k-ras-transformed thyroid cells via inhibition of ras farnesylation and by modulating redox state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Current perspectives on statins as potential anti-cancer therapeutics: clinical outcomes and underlying molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lovastatin-mediated G1 arrest is through inhibition of the proteasome, independent of hydroxymethyl glutaryl-CoA reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lovastatin-mediated G1 arrest is through inhibition of the proteasome, independent of hydroxymethyl glutaryl-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 18. Bioanalysis of farnesyl pyrophosphate in human plasma by high-performance liquid chromatography coupled to triple quadrupole tandem mass spectrometry and hybrid quadrupole Orbitrap high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Determination of farnesyl pyrophosphate in dog and human plasma by high-performance liquid chromatography with fluorescence detection. | Sigma-Aldrich [sigmaaldrich.com]

- 21. [PDF] Lovastatin inhibits tumor growth and lung metastasis in mouse mammary carcinoma model: a p53-independent mitochondrial-mediated apoptotic mechanism. | Semantic Scholar [semanticscholar.org]

- 22. Lovastatin potentiates antitumor activity and attenuates cardiotoxicity of doxorubicin in three tumor models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. files.core.ac.uk [files.core.ac.uk]

- 24. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Acetyllovastatin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation of lovastatin, its conversion to acetyllovastatin, and the subsequent purification of the final product. The methodologies described are based on established fermentation, enzymatic, and chromatographic techniques.

Introduction

Lovastatin, a secondary metabolite produced by various fungi, notably Aspergillus terreus, is a potent inhibitor of HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[1][2][3][4] Acetyllovastatin, a derivative of lovastatin, is of significant interest for research and development due to its potential applications. This document outlines a detailed workflow for the production of lovastatin through fermentation, its enzymatic conversion to the diol lactone intermediate (monacolin J), followed by the chemical acetylation to yield acetyllovastatin, and finally, the purification of the target compound.

Overall Experimental Workflow

The process can be divided into four main stages:

-

Fermentation: Production of lovastatin using Aspergillus terreus.

-

Enzymatic Hydrolysis: Conversion of lovastatin to its diol lactone (monacolin J).

-

Acetylation: Synthesis of acetyllovastatin from the diol lactone.

-

Purification: Isolation and purification of acetyllovastatin to high purity.

References

Application Note: Quantitative Analysis of Acetyllovastatin using HPLC

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Acetyllovastatin in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is designed to be accurate, precise, and robust for routine quality control and research applications.

Introduction

Acetyllovastatin is a semi-synthetic derivative of lovastatin, a potent inhibitor of HMG-CoA reductase used for lowering cholesterol. Accurate quantification of Acetyllovastatin is crucial for ensuring the quality, efficacy, and safety of pharmaceutical products. This application note describes a validated reverse-phase HPLC (RP-HPLC) method for the determination of Acetyllovastatin.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are optimized for the separation and quantification of Acetyllovastatin.

| Parameter | Specification |

| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (with 0.1% Phosphoric Acid) (65:35 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 238 nm |

| Run Time | 10 minutes |

| Expected Retention Time | Approximately 5-7 minutes |

Reagents and Standards

-

Acetyllovastatin Reference Standard: Purity >99%

-

Acetonitrile: HPLC Grade

-

Water: HPLC Grade or Milli-Q

-

Phosphoric Acid: AR Grade

-

Methanol: HPLC Grade (for sample and standard preparation)

Standard Solution Preparation

-

Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Acetyllovastatin reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from a solid dosage form)

-

Weighing: Weigh and finely powder not fewer than 20 tablets.

-

Extraction: Accurately weigh a portion of the powder equivalent to 25 mg of Acetyllovastatin and transfer to a 25 mL volumetric flask.

-

Dissolution: Add approximately 15 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.[1]

-

Dilution: Allow the solution to cool to room temperature and dilute to volume with methanol. Mix well.

-

Centrifugation/Filtration: Centrifuge a portion of the solution at 4000 rpm for 10 minutes or filter through a 0.45 µm syringe filter to remove any undissolved excipients.[2]

-

Final Dilution: Dilute the clear supernatant or filtrate with the mobile phase to obtain a final concentration within the calibration range (e.g., 50 µg/mL).

Method Validation Summary

The described HPLC method was validated according to the International Conference on Harmonisation (ICH) guidelines. The key validation parameters are summarized below.

| Validation Parameter | Result |

| Linearity (µg/mL) | 1 - 100 |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (% RSD) | < 2.0% |

| Limit of Detection (LOD) (µg/mL) | 0.1 |

| Limit of Quantification (LOQ) (µg/mL) | 0.3 |

| Specificity | No interference from common excipients |

Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of Acetyllovastatin.

References

Application Note and Protocol for Preparing Acetyllovastatin Stock Solutions for Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetyllovastatin, an acetylated derivative of lovastatin, is a fungal metabolite that exhibits inhibitory activity against acetylcholinesterase, making it a compound of interest in drug discovery and development.[1][2] Accurate and reproducible experimental results in various biological assays depend on the correct preparation, handling, and storage of Acetyllovastatin stock solutions. This document provides a detailed protocol for the preparation of Acetyllovastatin stock solutions, along with information on its solubility, stability, and storage to ensure the integrity of the compound for research applications.

Physicochemical Properties

A summary of the key physicochemical properties of Acetyllovastatin is presented in the table below. Understanding these properties is crucial for accurate stock solution preparation and interpretation of experimental results.

| Property | Value | Source |

| Molecular Formula | C₂₆H₃₈O₆ | [3][4] |

| Molecular Weight | 446.58 g/mol | [2][3][4] |

| Appearance | White to off-white solid | N/A |

| Solubility (DMSO) | ≥ 250 mg/mL (≥ 559.81 mM) | [2] |

Recommended Solvents for Stock Solution Preparation

The choice of solvent is critical for dissolving Acetyllovastatin and ensuring its stability. Based on available data, the following solvents are recommended:

| Solvent | Concentration | Remarks | Source |

| Dimethyl Sulfoxide (DMSO) | ≥ 250 mg/mL | Preferred solvent due to high solubility. | [2] |

| Ethanol | Soluble (based on Lovastatin data) | Solubility of the parent compound, lovastatin, is 16 mg/mL.[5] It is advisable to test the solubility of Acetyllovastatin at the desired concentration. | [5] |

| Methanol | Soluble (based on Lovastatin data) | Lovastatin solubility is 28 mg/mL.[5] It is recommended to verify the solubility for Acetyllovastatin. | [5] |

Note: For cell-based assays, the final concentration of the organic solvent in the culture medium should be kept low (typically ≤ 0.1% v/v) to avoid cytotoxicity.

Experimental Protocol: Preparation of a 10 mM Acetyllovastatin Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of Acetyllovastatin in DMSO, a commonly used concentration for many in vitro assays.

Materials:

-

Acetyllovastatin (solid powder)

-

Dimethyl Sulfoxide (DMSO), anhydrous, sterile

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Determine the required mass of Acetyllovastatin:

-

Use the following formula to calculate the mass of Acetyllovastatin needed to prepare the desired volume of a 10 mM stock solution: Mass (mg) = 10 mmol/L * Volume (L) * 446.58 g/mol * 1000 mg/g

-

For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution, you will need: Mass (mg) = 0.010 mol/L * 0.001 L * 446.58 g/mol * 1000 mg/g = 4.4658 mg

-

-

Weigh the Acetyllovastatin:

-

Carefully weigh out the calculated mass of Acetyllovastatin powder using an analytical balance and place it into a sterile microcentrifuge tube or vial.

-

-

Add DMSO:

-

Add the desired volume of anhydrous, sterile DMSO to the tube containing the Acetyllovastatin powder.

-

-